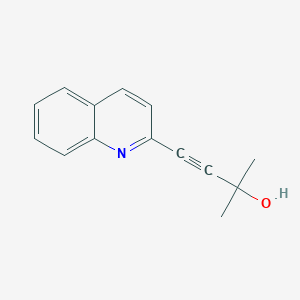

2-Methyl-4-(quinolin-2-yl)but-3-yn-2-ol

描述

Historical Development and Significance of Quinoline-Substituted Alkynyl Alcohol Scaffolds

The quinoline (B57606) scaffold, a fused bicyclic heterocycle containing a benzene (B151609) ring fused to a pyridine (B92270) ring, has been a cornerstone in medicinal chemistry for over a century. mdpi.comrsc.org First isolated from coal tar in 1834, its derivatives have been found to possess a wide array of pharmacological activities, including antimalarial, antibacterial, anticancer, and anti-inflammatory properties. mdpi.comrsc.orgnih.gov The functionalization of the quinoline ring system allows for the fine-tuning of its biological and physical properties. nih.gov

The introduction of an alkynyl alcohol substituent onto the quinoline core is a more recent development, driven by the desire to create hybrid molecules with enhanced or novel functionalities. researchgate.net Alkynes are valuable handles in organic synthesis, participating in a variety of coupling reactions, while the alcohol group can influence solubility and provide a site for further modification. The combination of these features within a single scaffold offers a powerful platform for the development of new therapeutic agents and functional materials. researchgate.netresearchgate.net

Importance of the But-3-yn-2-ol Moiety as a Synthetic Building Block in Organic Chemistry

The but-3-yn-2-ol moiety is a valuable and versatile building block in organic synthesis. jaydevchemicals.com Its structure contains both a terminal alkyne and a secondary alcohol, providing two reactive centers for a diverse range of chemical transformations. jaydevchemicals.comtcichemicals.com This dual functionality allows for its use in the construction of more complex molecules through reactions such as Sonogashira coupling, click chemistry, and various cyclization strategies. innospk.comresearchgate.net

The propargylic alcohol component (a triple bond adjacent to an alcohol) is of particular interest. The hydroxyl group can direct the stereochemical outcome of reactions at the alkyne, and the alkyne can be used to introduce a rigid, linear element into a molecule's structure. Furthermore, the but-3-yn-2-ol moiety is a precursor in the industrial synthesis of important compounds like vitamins. innospk.com

Rationale for Investigating the Specific 2-Methyl-4-(quinolin-2-yl)but-3-yn-2-ol Architecture

The specific architecture of this compound is a deliberate design choice aimed at combining the advantageous properties of both the quinoline and the alkynyl alcohol components. The quinoline-2-yl substitution pattern is significant, as the position of attachment on the quinoline ring can dramatically influence the molecule's properties and biological activity.

The "2-Methyl" and "-ol" parts of the but-3-yn-2-ol moiety create a tertiary alcohol. This structural feature can impact the molecule's steric profile and its ability to participate in hydrogen bonding. The rationale for investigating this specific compound likely stems from the hypothesis that the quinoline's biological activity can be modulated or enhanced by the presence of the alkynyl alcohol side chain. This side chain could serve as a linker to other molecules, a pharmacophore in its own right, or a tool for probing biological systems.

Overview of Current Research Trends in Alkynyl-Quinoline Chemistry

Current research in alkynyl-quinoline chemistry is vibrant and multifaceted, with a strong emphasis on the development of new synthetic methodologies and the exploration of their applications in medicinal chemistry and materials science. rsc.orgresearchgate.net Key trends include:

Novel Synthetic Routes: Chemists are continuously developing more efficient and environmentally friendly methods for the synthesis of quinoline derivatives. researchgate.net This includes the use of transition-metal catalysis, multicomponent reactions, and green chemistry approaches to introduce alkyne functionalities onto the quinoline scaffold. rsc.orgresearchgate.net

Medicinal Chemistry Applications: A significant portion of research is dedicated to the synthesis and biological evaluation of alkynyl-quinolines as potential therapeutic agents. nih.govnih.gov These compounds are being investigated for their anticancer, antimicrobial, and antiviral activities. nih.govnih.gov The alkyne group is often used to create hybrid molecules with other pharmacophores, aiming for multi-target activity. mdpi.com

Materials Science: The rigid, linear nature of the alkyne linker makes alkynyl-quinolines attractive building blocks for the construction of functional materials, such as polymers and organic light-emitting diodes (OLEDs). Their photophysical properties can be tuned by modifying the quinoline ring and the substituents on the alkyne.

Structure

3D Structure

属性

CAS 编号 |

831235-64-4 |

|---|---|

分子式 |

C14H13NO |

分子量 |

211.26 g/mol |

IUPAC 名称 |

2-methyl-4-quinolin-2-ylbut-3-yn-2-ol |

InChI |

InChI=1S/C14H13NO/c1-14(2,16)10-9-12-8-7-11-5-3-4-6-13(11)15-12/h3-8,16H,1-2H3 |

InChI 键 |

PHEYDGICXQSBEP-UHFFFAOYSA-N |

SMILES |

CC(C)(C#CC1=NC2=CC=CC=C2C=C1)O |

规范 SMILES |

CC(C)(C#CC1=NC2=CC=CC=C2C=C1)O |

产品来源 |

United States |

Spectroscopic and Structural Characterization of 2 Methyl 4 Quinolin 2 Yl but 3 Yn 2 Ol Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

The ¹H NMR spectrum of 2-Methyl-4-(quinolin-2-yl)but-3-yn-2-ol provides a wealth of information regarding the number, environment, and coupling of its protons. In a typical deuterated chloroform (B151607) (CDCl₃) solvent, the spectrum would exhibit distinct signals corresponding to the aromatic protons of the quinoline (B57606) ring, the hydroxyl proton, and the methyl protons.

The protons of the quinoline moiety typically appear in the downfield region of the spectrum, generally between δ 7.0 and 8.5 ppm, due to the deshielding effect of the aromatic ring currents. The specific chemical shifts and coupling patterns are characteristic of the substitution pattern on the quinoline ring. For instance, the proton at the C3 position of the quinoline ring would likely appear as a doublet, coupled to the proton at C4.

The hydroxyl proton (–OH) typically presents as a broad singlet, and its chemical shift can vary depending on concentration, temperature, and solvent due to hydrogen bonding. The six equivalent protons of the two methyl groups (CH₃) attached to the quaternary carbon would appear as a sharp singlet in the upfield region, typically around δ 1.6 ppm.

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Quinoline H | 7.0 - 8.5 | m |

| OH | variable | br s |

| C(CH₃)₂ | ~1.6 | s |

Predicted data based on analogous compounds. rsc.org

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton of the molecule. The spectrum for this compound would show distinct signals for each unique carbon atom.

The carbon atoms of the quinoline ring are expected to resonate in the aromatic region, typically between δ 120 and 150 ppm. The quaternary carbon of the quinoline ring attached to the butynyl chain (C2) would appear in this region. The two acetylenic carbons (C≡C) are characteristic and typically appear between δ 80 and 100 ppm. The quaternary carbon bearing the hydroxyl and methyl groups would resonate around δ 65 ppm. Finally, the carbon atoms of the two methyl groups would be found in the upfield region of the spectrum, at approximately δ 31 ppm.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Quinoline C | 120 - 150 |

| C≡C | 80 - 100 |

| C(OH)(CH₃)₂ | ~65 |

| C(CH₃)₂ | ~31 |

Predicted data based on analogous compounds. rsc.org

To unambiguously assign all proton and carbon signals and to elucidate the precise connectivity of the molecule, a suite of two-dimensional NMR experiments is employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, COSY would show correlations between the coupled protons within the quinoline ring system, aiding in their specific assignment.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively link each proton signal of the quinoline ring to its corresponding carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique shows correlations between protons and carbons that are two or three bonds away. For the title compound, HMBC would be crucial in confirming the connectivity between the quinoline ring and the butynyl chain, for example, by showing a correlation from the quinoline C3-H to the acetylenic carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. While there are no stereochemical centers in the title compound, NOESY can still be used to confirm through-space interactions between, for instance, the methyl protons and nearby protons on the quinoline ring, further solidifying the structural assignment.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise molecular formula of a compound. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically to four or five decimal places), HRMS allows for the unambiguous determination of the elemental composition. For this compound (C₁₄H₁₃NO), the calculated exact mass would be compared to the experimentally measured mass. A close match between the calculated and observed mass provides strong evidence for the proposed molecular formula. For instance, the HRMS data for a related compound, 4-(furan-3-yl)-2-methylbut-3-yn-2-ol, showed a calculated m/z for [M+H]⁺ of 151.0754 and a found value of 151.0755, confirming its elemental composition. rsc.org

Infrared (IR) Spectroscopy for Identification of Characteristic Functional Groups

Infrared (IR) spectroscopy is a rapid and effective method for identifying the presence of specific functional groups within a molecule. The IR spectrum of this compound would display characteristic absorption bands that confirm its key structural features.

A broad absorption band in the region of 3500-3200 cm⁻¹ is indicative of the O–H stretching vibration of the hydroxyl group, with the broadening resulting from hydrogen bonding. docbrown.info The stretching vibration of the C≡C triple bond would give rise to a sharp, and typically weak, absorption band around 2260-2100 cm⁻¹. The presence of the quinoline ring would be confirmed by C=C and C=N stretching vibrations in the 1600-1450 cm⁻¹ region, as well as C–H stretching vibrations of the aromatic ring above 3000 cm⁻¹. The C–H stretching of the methyl groups would be observed around 2950-2850 cm⁻¹.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Characteristic Absorption (cm⁻¹) |

|---|---|

| O–H (stretch, H-bonded) | 3500 - 3200 (broad) |

| C–H (sp, stretch) | ~3300 |

| C–H (sp³, stretch) | 2950 - 2850 |

| C≡C (stretch) | 2260 - 2100 (weak) |

| C=C, C=N (aromatic stretch) | 1600 - 1450 |

Data based on general IR correlation tables and spectra of similar compounds. researchgate.net

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography provides the most definitive structural information for a compound in the solid state, revealing precise bond lengths, bond angles, and intermolecular interactions. While a crystal structure for this compound is not publicly available, the crystal structure of the closely related compound, 2-methyl-4-(pyridin-3-yl)but-3-yn-2-ol, offers valuable insights into the likely solid-state conformation. researchgate.netresearchgate.net

Analysis of Molecular Conformation and Geometry

The molecular structure of compounds related to this compound has been determined through single-crystal X-ray diffraction, revealing key details about their conformation and geometry. The quinoline ring system is characteristically planar or nearly planar. For instance, in 2-chloro-8-methyl-3-[(pyrimidin-4-yloxy)methyl]quinoline, the quinoline ring system is essentially planar, with a maximum deviation of only 0.017 Å. nih.gov Similarly, a study on fluorinated quinoline analogs confirmed the structure of 8-fluoro-2,3-dimethylquinolin-4-yl 4-(tert-butyl)benzoate via X-ray diffraction. mdpi.com

The geometry of the butynol (B8639501) side chain is well-defined. In the closely related analog, 2-methyl-4-(pyridin-3-yl)but-3-yn-2-ol, the crystal structure shows a monoclinic system with the space group P2₁/c. researchgate.netresearchgate.netresearchgate.net The bond angles and lengths within this side chain are consistent with the sp hybridization of the acetylenic carbons and sp³ hybridization of the alcohol carbon. The connection between the aromatic ring and the butynol moiety occurs via a C(sp²)-C(sp) single bond. While there is potential for rotation around this bond, the conformation in the solid state is fixed. In some 2,4-disubstituted quinolines, the orientation of substituents relative to the quinoline nucleus can vary, demonstrating conformational flexibility. st-andrews.ac.uk

Table 1: Selected Crystallographic and Geometric Data for the Analog 2-Methyl-4-(pyridin-3-yl)but-3-yn-2-ol. researchgate.netresearchgate.net

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 5.901(2) |

| b (Å) | 13.380(4) |

| c (Å) | 11.537(3) |

| β (°) | 95.760(5) |

| Volume (ų) | 906.3 |

| Z | 4 |

Investigation of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

Intermolecular forces play a critical role in defining the solid-state architecture of quinoline derivatives. The primary interactions observed are hydrogen bonding and π-π stacking.

Hydrogen Bonding: The hydroxyl group (-OH) of the butynol side chain is a potent hydrogen bond donor. In the crystal structure of the analog 2-methyl-4-(pyridin-3-yl)but-3-yn-2-ol, molecules form head-to-tail cyclic dimers through intermolecular O-H···N hydrogen bonds, where the hydroxyl group donates a proton to the nitrogen atom of the pyridine (B92270) ring of an adjacent molecule. researchgate.netresearchgate.net These dimers are centered around an inversion point. researchgate.netresearchgate.net In addition to these strong interactions, weaker C-H···O interactions further stabilize the crystal structure. researchgate.netresearchgate.net In other complex quinoline derivatives, intermolecular O-H···O hydrogen bonding can generate zigzag chains. nih.gov

π-π Stacking: The planar, electron-rich quinoline system is highly conducive to π-π stacking interactions. These interactions are a recurring motif in the crystal packing of quinoline compounds. nih.gov For example, in the structure of 2-chloro-8-methyl-3-[(pyrimidin-4-yloxy)methyl]quinoline, the crystal packing is stabilized by π-π stacking between the quinoline rings of adjacent molecules, with a measured centroid-centroid distance of 3.5913 (8) Å. nih.gov In other cases, molecules are linked by π-π stacking to form one-dimensional chains. nih.gov

Crystal Packing and Supramolecular Assembly

These primary motifs then arrange themselves in three-dimensional space, guided by weaker but collectively significant forces like π-π stacking and van der Waals interactions. In the case of 2-methyl-4-(pyridin-3-yl)but-3-yn-2-ol, the O-H···N hydrogen-bonded dimers form the fundamental building blocks. researchgate.netresearchgate.net These dimers are then packed into a stable lattice, likely influenced by π-π interactions between the aromatic rings and C-H···O contacts. researchgate.netresearchgate.net The interplay between different types of interactions, such as C-H···N and C-H···π bonds, can lead to the formation of complex three-dimensional frameworks. st-andrews.ac.uk The specific arrangement defines the crystal's macroscopic properties and can lead to phenomena like polymorphism, where different crystal packings of the same compound exist. mdpi.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Effects

UV-Vis spectroscopy is used to study the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a ground state to a higher energy excited state. upenn.edu The key chromophores in this compound are the quinoline ring and the carbon-carbon triple bond, which form an extended conjugated system. The hydroxyl group acts as an auxochrome.

The electronic spectrum of this compound is expected to be dominated by two main types of transitions:

π → π* Transitions: These transitions involve the excitation of electrons from bonding π orbitals to antibonding π* orbitals. Due to the extensive π-conjugation of the quinoline system, these transitions are expected to be intense (high molar absorptivity) and are responsible for the strong absorption bands in the UV region. youtube.comtruman.edu Aromatic systems can exhibit multiple π → π* bands. truman.edu

n → π* Transitions: This type of transition involves moving an electron from a non-bonding orbital (the lone pair on the quinoline nitrogen) to an antibonding π* orbital. upenn.eduyoutube.com These transitions are typically symmetry-forbidden, resulting in significantly lower intensity compared to π → π* transitions. youtube.com

The conjugation between the quinoline ring and the butynol moiety via the ethynyl (B1212043) linker is expected to cause a bathochromic shift (a shift to longer wavelengths) of the absorption maxima compared to unsubstituted quinoline. A related heterocyclic compound, 3-amino-2-methylquinazolin-4(3H)-one, shows absorption maxima (λmax) at 230 nm, 245 nm, and 320 nm, which can be attributed to its electronic transitions. orientjchem.org The spectrum of quinoline-fused phthalocyanines also shows characteristic absorption bands in the UV-Vis region. researchgate.net

Table 2: Expected Electronic Transitions for this compound

| Transition Type | Orbitals Involved | Expected Wavelength Region | Relative Intensity (Molar Absorptivity, ε) |

| π → π | π (Quinoline, C≡C) → π | < 350 nm | High |

| n → π | n (Nitrogen lone pair) → π | > 300 nm | Low |

Chemical Reactivity and Derivatization Strategies for 2 Methyl 4 Quinolin 2 Yl but 3 Yn 2 Ol

Transformations at the Terminal Alkyne Functionality

The terminal alkyne of 2-Methyl-4-(quinolin-2-yl)but-3-yn-2-ol is a versatile functional group that can participate in a wide array of chemical reactions. These transformations are crucial for building molecular complexity and synthesizing novel compounds with potential applications in various fields of chemistry.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Triazole Formation

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient and widely used "click chemistry" reaction that forms 1,4-disubstituted 1,2,3-triazoles. nih.govglenresearch.com This reaction is known for its high yields, mild reaction conditions, and tolerance of a broad range of functional groups. glenresearch.com For this compound, the terminal alkyne can readily react with various organic azides in the presence of a copper(I) catalyst to yield the corresponding triazole derivatives. beilstein-journals.orgresearchgate.net

The reaction is typically catalyzed by copper(I) species, which can be generated in situ from copper(II) salts like CuSO₄·5H₂O with a reducing agent such as sodium ascorbate, or by using copper(I) salts like CuI or CuBr directly. nih.govresearchgate.net The use of ligands, such as tris(benzyltriazolylmethyl)amine (TBTA), can stabilize the copper(I) oxidation state and accelerate the reaction. glenresearch.com Mechanochemical methods, such as ball milling, have also been shown to be efficient for the synthesis of quinoline-triazole hybrids, sometimes offering significant rate enhancements over solution-based methods. beilstein-journals.org

Table 1: Representative Conditions for CuAAC Reactions

| Catalyst System | Base/Reducing Agent | Solvent | Temperature | Yield |

| CuSO₄·5H₂O | Sodium Ascorbate | Acetone (B3395972)/H₂O | Room Temperature | Good to Excellent |

| CuI | - | Various Organic Solvents | Room Temperature | Good to Excellent |

| Cu(OAc)₂ | - | Methanol | 60 °C | - |

Data compiled from multiple sources describing general CuAAC reactions and those involving quinoline (B57606) derivatives. beilstein-journals.orgresearchgate.net

Oxidative Dimerization to Symmetrical Diynes

The terminal alkyne of this compound can undergo oxidative coupling to form symmetrical 1,3-diyne derivatives. This transformation is commonly achieved through Glaser coupling or its variations, such as the Hay and Eglinton reactions. wikipedia.orgrsc.orgorganic-chemistry.org These reactions involve the use of a copper salt as a catalyst and an oxidant.

In the classical Glaser coupling, a copper(I) salt like CuCl is used in the presence of an oxidant such as air or oxygen, typically with a base like ammonia. wikipedia.org The Hay coupling, a modification of the Glaser coupling, utilizes a TMEDA (tetramethylethylenediamine) complex of copper(I) chloride, which enhances the solubility of the catalyst and often leads to improved reaction versatility. wikipedia.orgorganic-chemistry.org The Eglinton reaction employs a stoichiometric amount of a copper(II) salt, such as copper(II) acetate (B1210297), in a solvent like pyridine (B92270) to effect the dimerization. wikipedia.org These methods provide a direct route to symmetrical diynes, which are valuable building blocks in materials science and medicinal chemistry.

Hydrofunctionalization Reactions (e.g., Hydration, Hydrohalogenation)

The terminal alkyne can undergo hydrofunctionalization reactions, where a hydrogen atom and another group are added across the triple bond.

Hydration: The addition of water across the alkyne, known as hydration, typically requires a catalyst. Mercury(II)-catalyzed hydration in the presence of a strong acid like sulfuric acid results in the formation of a methyl ketone according to Markovnikov's rule. libretexts.org The reaction proceeds through an enol intermediate which rapidly tautomerizes to the more stable keto form. libretexts.org For terminal alkynes like this compound, this would yield a ketone. Alternatively, anti-Markovnikov hydration can be achieved using hydroboration-oxidation, which employs a sterically hindered borane (B79455) (like disiamylborane (B86530) or 9-BBN) followed by oxidation with hydrogen peroxide and a base, leading to the formation of an aldehyde. libretexts.org

Hydrohalogenation: The addition of hydrogen halides (HX, where X = Cl, Br, I) to the alkyne can also occur. masterorganicchemistry.com With one equivalent of HX, the reaction follows Markovnikov's rule, with the halogen adding to the more substituted carbon of the triple bond to form a vinyl halide. masterorganicchemistry.comyoutube.com The addition of a second equivalent of HX results in a geminal dihalide, with both halogens attached to the same carbon. youtube.com While the mechanism is often depicted as proceeding through a vinyl cation intermediate, kinetic studies suggest a termolecular concerted mechanism may also be at play in some cases. youtube.com

Cross-Coupling Reactions with Diverse Electrophiles

The terminal alkyne is an excellent substrate for various palladium-catalyzed cross-coupling reactions, most notably the Sonogashira coupling. wikipedia.orglibretexts.org This reaction allows for the formation of a carbon-carbon bond between the terminal alkyne and an aryl or vinyl halide. wikipedia.org The Sonogashira reaction is typically catalyzed by a palladium(0) complex in the presence of a copper(I) co-catalyst (usually CuI) and an amine base. libretexts.orgorganic-chemistry.org

Recent advancements have led to the development of copper-free Sonogashira coupling protocols. nih.govbeilstein-journals.orgnih.gov These methods are advantageous as they avoid the use of copper, which can sometimes lead to the formation of alkyne homocoupling byproducts. A typical copper-free system might involve a palladium catalyst like Pd(OAc)₂ with a phosphine (B1218219) ligand such as P(p-tol)₃ and an organic base like DBU in a solvent like THF. nih.govnih.gov These reactions are highly versatile and can be used to couple this compound with a wide range of functionalized aryl bromides and other electrophiles. nih.govbeilstein-journals.org

Table 2: Conditions for Copper-Free Sonogashira Coupling of Aryl Bromides with 2-Methyl-3-butyn-2-ol (B105114)

| Palladium Source | Ligand | Base | Solvent | Temperature |

| Pd(OAc)₂ | P(p-tol)₃ | DBU | THF | 80 °C |

| Pd(OAc)₂ | SPhos or XPhos | TBAF | THF | - |

This data is based on studies with 2-methyl-3-butyn-2-ol, a close structural analog, and is expected to be applicable to the title compound. nih.govbeilstein-journals.orgnih.gov

Reactions Involving the Tertiary Hydroxyl Group

The tertiary hydroxyl group in this compound offers another site for chemical modification, allowing for the synthesis of various derivatives through reactions like esterification and etherification.

Esterification and Etherification for Prodrug or Derivative Synthesis

The tertiary hydroxyl group can be converted into esters or ethers to modify the compound's physicochemical properties, which is a common strategy in the development of prodrugs.

Esterification: Esterification can be achieved by reacting the alcohol with a carboxylic acid, acid chloride, or acid anhydride. The reaction with a carboxylic acid typically requires an acid catalyst and often the removal of water to drive the equilibrium towards the product. The use of more reactive acylating agents like acid chlorides or anhydrides, often in the presence of a base like pyridine or triethylamine, can lead to higher yields and milder reaction conditions. These ester derivatives can be designed to be hydrolyzed in vivo to release the active parent drug.

Etherification: The formation of ethers from a tertiary alcohol can be more challenging than from primary or secondary alcohols due to steric hindrance. However, under appropriate conditions, etherification is possible. For instance, palladium-catalyzed cross-coupling reactions have been developed for the etherification of alcohols with olefins. nih.gov While direct application to this specific molecule is not widely reported, general principles suggest that with a suitable activating agent and reaction conditions, the synthesis of ether derivatives is feasible. The synthesis of various ether derivatives is a key strategy in creating prodrugs with improved bioavailability. nih.gov

Dehydration Reactions leading to Enynes

The tertiary propargylic alcohol, this compound, can undergo dehydration to form a conjugated enyne system. This elimination of water is typically facilitated by acid catalysis or by using specific dehydrating agents. The resulting product, 2-methyl-1-buten-3-yn-2-yl-quinoline, possesses a valuable 1,3-enyne motif, a versatile building block in organic synthesis.

Various catalytic systems have been developed for the dehydration of propargylic alcohols. organic-chemistry.org Iron-catalyzed methods, for instance, have been shown to be effective for the synthesis of conjugated enynes from propargylic alcohols. organic-chemistry.orgacs.org Copper-based catalysts, such as copper(II) triflate, can also promote the direct coupling of propargylic alcohols with alkenes, leading to 1,4-enynes under mild, atom-economical conditions. acs.org In some cases, hot water acting as a mild acid catalyst can promote the rearrangement and dehydration of allylic and propargylic alcohols to yield conjugated enyne structures. organic-chemistry.org

The choice of catalyst and reaction conditions can influence the stereoselectivity of the resulting double bond. For example, certain iron(III)-catalyzed dehydrations promoted by 1,2,3-triazoles have been reported to produce (Z)-enynes with high stereoselectivity. organic-chemistry.org

Table 1: Catalytic Systems for Dehydration of Propargylic Alcohols

| Catalyst/Reagent | Product Type | Key Features | Reference |

|---|---|---|---|

| Iron(III) Chloride | 1,3-Enyne | Employs a dehydrative decarboxylative cascade. | acs.org |

| Copper(II) Triflate | 1,4-Enyne | Atom-economical, tolerant to air. | acs.org |

| Acid Catalyst (e.g., p-TSA) | 1,5-Enyne | Reaction with allylsilanes. | researchgate.net |

| Hot Water | Conjugated Enyne | Mildly acidic conditions, promotes rearrangement. | organic-chemistry.org |

Retro-Favorskii Reaction for Deprotection to Terminal Alkynes

The 2-hydroxyprop-2-yl group on this compound serves as a common protecting group for the terminal alkyne. wikipedia.orgjk-sci.com This protection can be efficiently removed through a retro-Favorskii reaction to yield the corresponding terminal alkyne, 2-ethynylquinoline, and acetone as a byproduct. wikipedia.org

This reaction is typically carried out under basic conditions, involving heating the protected alkyne in the presence of a strong base such as potassium hydroxide (B78521) (KOH) in a suitable solvent like propan-2-ol or toluene. wikipedia.orgresearchgate.net The mechanism involves the formation of an alkoxide, followed by fragmentation to release the stable acetone molecule and the acetylide anion, which is then protonated upon workup to give the terminal alkyne. This deprotection strategy is a cornerstone in alkyne chemistry, enabling the use of the otherwise volatile or highly reactive terminal alkyne in multi-step syntheses. jk-sci.comresearchgate.net More recent methods have explored the use of fluoride (B91410) sources like tetrabutylammonium (B224687) fluoride (TBAF) under milder conditions. researchgate.net

Table 2: Conditions for Retro-Favorskii Deprotection

| Base | Solvent | Temperature | Outcome | Reference |

|---|---|---|---|---|

| Potassium Hydroxide (KOH) | Propan-2-ol | Heating/Reflux | Deprotection to terminal alkyne. | wikipedia.org |

| Potassium Hydroxide (KOH) | Hexanes | 50 °C | Efficient deprotection of selanylalkynes. | researchgate.net |

| Tetrabutylammonium Fluoride (TBAF) | THF | Room Temp. to Mild Heating | Milder conditions, clean reaction. | researchgate.net |

Reactivity of the Quinoline Nitrogen Heterocycle

The nitrogen atom in the quinoline ring is a key site for chemical modifications that can modulate the compound's electronic properties and reactivity.

N-Oxidation and Quaternization for Enhanced Reactivity or Biological Properties

N-Oxidation: The quinoline nitrogen can be oxidized to form the corresponding quinoline N-oxide. This transformation is typically achieved using oxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid. The resulting N-oxide significantly alters the electronic landscape of the quinoline ring, making it more susceptible to both nucleophilic and electrophilic attacks. rsc.orgresearchgate.net Specifically, N-oxidation activates the C2 and C8 positions for functionalization through C-H activation pathways. mdpi.comacs.org This increased reactivity makes quinoline N-oxides versatile precursors for synthesizing a wide array of substituted quinolines. researchgate.netbeilstein-journals.org

Quaternization: The lone pair of electrons on the quinoline nitrogen can readily react with alkylating agents to form quaternary quinolinium salts. nih.govgoogle.com Common alkylating agents include alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) and alkyl sulfates. google.comgoogle.com This process introduces a positive charge on the nitrogen atom, which further enhances the electrophilicity of the quinoline ring. The quaternization can also be a strategic step in the synthesis of novel bioactive compounds or functional materials. nih.govgoogle.com The choice of the alkylating agent and the counter-anion can be tailored to impart specific properties to the final molecule. google.com

Table 3: Reagents for N-Oxidation and Quaternization of Quinolines

| Transformation | Reagent Class | Example Reagent | Product | Reference |

|---|---|---|---|---|

| N-Oxidation | Peroxy Acids | m-CPBA | Quinoline N-oxide | researchgate.net |

| Quaternization | Alkyl Halide | Benzyl Bromide | N-Benzylquinolinium Bromide | google.com |

| Quaternization | Alkyl Sulfate | Dialkyl Sulfate | N-Alkylquinolinium Sulfate | google.com |

Palladium-Catalyzed C-H Activation and Functionalization of the Quinoline Ring

Transition-metal catalysis, particularly with palladium, has become a powerful tool for the regioselective functionalization of quinoline rings via C-H activation. mdpi.comnih.gov The nitrogen atom of the quinoline or the oxygen of the corresponding N-oxide can act as a directing group, guiding the catalyst to specific C-H bonds, most commonly at the C2 or C8 position. mdpi.comacs.org

These reactions allow for the formation of new carbon-carbon or carbon-heteroatom bonds directly from the C-H bonds of the quinoline scaffold. A typical catalytic cycle involves coordination of the palladium catalyst to the quinoline, followed by C-H metalation/deprotonation to form a palladacycle intermediate. nih.gov This intermediate then reacts with a coupling partner (e.g., aryl halides, alkenes, alkynes) and undergoes reductive elimination to yield the functionalized quinoline and regenerate the active palladium catalyst. The regioselectivity of these reactions can often be controlled by the choice of ligands, oxidants, and solvents. mdpi.comacs.org For instance, while many palladium-catalyzed reactions on quinoline N-oxides are C2 selective, specific conditions have been developed to achieve high selectivity for C8 arylation. acs.org

Table 4: Examples of Palladium-Catalyzed C-H Functionalization of Quinolines

| Functionalization | Coupling Partner | Position | Catalyst System (Example) | Reference |

|---|---|---|---|---|

| Arylation | Aryl Iodides | C8 | Pd(OAc)₂, Pivalic Acid | acs.org |

| Arylation | Aryl Tosylates | C2 | Pd(OAc)₂, X-Phos, CsF | nih.gov |

| Alkenylation | Alkenes | C2 | Pd(OAc)₂, Ag₂CO₃ | mdpi.com |

| Alkylation | Ethers | C2 | Pd(OAc)₂, TBAB, TBHP | mdpi.com |

| Amidation | Amines | C-H of aldehyde at C8 | Palladium Catalyst | nih.gov |

Synthesis of Fused Heterocyclic Systems Containing the this compound Moiety

The alkyne functionality within the this compound structure is a versatile handle for constructing fused heterocyclic systems. Through various cyclization strategies, new rings can be annulated onto the quinoline core.

Electrophilic cyclization is a common method where the alkyne is attacked by an electrophile, inducing a ring-closing reaction. nih.gov For example, reacting an N-(2-alkynyl)aniline with an electrophile like iodine monochloride (ICl) can lead to 3-haloquinolines through a 6-endo-dig cyclization. nih.gov While the subject molecule already contains a quinoline, its alkyne moiety can participate in analogous intramolecular or intermolecular cyclizations to build more complex polycyclic structures. nih.govmdpi.com

Another powerful approach is transition-metal-catalyzed annulation. For instance, palladium-catalyzed reactions of o-iodoanilines with propargyl alcohols can furnish 2,4-disubstituted quinolines. organic-chemistry.org Similarly, the alkyne in the title compound could react with suitable partners in a [4+2] or other cycloaddition reactions to form fused systems. mdpi.comrsc.org The synthesis of pyrazolo[4,3-c]quinolin-4-ones, for example, has been achieved from functionalized quinoline precursors, highlighting the potential for creating diverse fused heterocycles. researchgate.net

Table 5: Strategies for Synthesizing Fused Quinoline Systems

| Reaction Type | Reagents | Resulting System (Example) | Key Features | Reference |

|---|---|---|---|---|

| Electrophilic Cyclization | N-(2-alkynyl)aniline + ICl | 3-Iodoquinoline | 6-endo-dig cyclization. | nih.gov |

| Oxidative Annulation | Aniline (B41778) + Ketone + DMSO | Substituted Quinoline | DMSO acts as a carbon source. | mdpi.com |

| [4+3] Cycloaddition | o-phenylenediamine + Ynone | 1,5-Benzodiazepine | Metal-catalyzed. | rsc.org |

| Cyclocondensation | 2-Aminobenzyl alcohol + Ketone | Substituted Quinoline | Cobalt-catalyzed. | mdpi.com |

| Hydrazine Cyclization | Alkylated Quinolinone + Hydrazine | Pyrazolo[4,3-c]quinolin-4-one | Formation of a fused pyrazole (B372694) ring. | researchgate.net |

Exploration of Organometallic Chemistry with this compound Ligands

The molecular structure of this compound offers multiple coordination sites for metal ions, making it an attractive candidate for use as a ligand in organometallic chemistry. Quinoline and its derivatives are well-established ligands, prized for their electronic and steric tunability. mdpi.com

This specific molecule can function as a ligand in several ways:

N-coordination: The quinoline nitrogen atom can act as a classic L-type (two-electron donor) ligand, coordinating to a metal center.

Alkyne π-coordination: The carbon-carbon triple bond can coordinate to a transition metal in a side-on fashion, forming a metal-alkyne complex. wikipedia.org

Chelation: The molecule could potentially act as a bidentate (N, π-alkyne) chelating ligand, where both the nitrogen atom and the alkyne moiety bind to the same metal center. This chelation would form a stable metallacycle and could influence the geometry and reactivity of the resulting complex.

The synthesis of organometallic complexes featuring such ligands could lead to novel catalysts or materials with interesting photophysical or electronic properties. For example, quinoline-based ligands have been used to construct platinum-antimony complexes where the quinoline nitrogen coordinates to the platinum center. acs.org The interplay between the quinoline and alkyne functionalities in binding to metals like ruthenium, rhodium, palladium, or platinum could unlock unique reactivity patterns.

Table 6: Potential Coordination Modes and Metal Complexes

| Coordination Mode | Ligand Type | Potential Metal Centers | Example Complex Type | Reference |

|---|---|---|---|---|

| Nitrogen Coordination | Monodentate, L-type | Pt, Pd, Rh, Ru | [M(quinoline-ligand)Cl₂] | mdpi.comacs.org |

| Alkyne Coordination | Monodentate, η²-alkyne | Pt, Pd, W, Mo | [Pt(PPh₃)₂(alkyne)] | wikipedia.org |

| N, Alkyne Chelation | Bidentate, L,X-type | Rh, Ru, Pd | Chelated Metallacycle | mdpi.comwikipedia.org |

Theoretical and Computational Investigations of 2 Methyl 4 Quinolin 2 Yl but 3 Yn 2 Ol

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For a molecule like 2-Methyl-4-(quinolin-2-yl)but-3-yn-2-ol, DFT would be the primary tool for a wide range of theoretical investigations. scirp.orgnih.gov

Electronic Structure Analysis (e.g., HOMO-LUMO Gap, Molecular Electrostatic Potential)

Electronic structure analysis provides fundamental insights into the reactivity and properties of a molecule.

HOMO-LUMO Gap: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals. The energy difference between them, the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. mdpi.comsemanticscholar.org A large gap suggests high stability and low reactivity, while a small gap indicates a molecule that is more easily polarized and reactive. mdpi.comsemanticscholar.org For quinoline (B57606) derivatives, DFT calculations are commonly used to determine these energy levels and predict their chemical behavior. scirp.org

Molecular Electrostatic Potential (MEP): An MEP map illustrates the charge distribution within a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. researchgate.net For this compound, an MEP map would likely show negative potential (red/yellow) around the nitrogen atom of the quinoline ring and the oxygen of the hydroxyl group, indicating sites susceptible to electrophilic attack. Positive potential (blue) would be expected around the hydrogen atoms. Such maps are valuable for predicting intermolecular interactions. researchgate.net

Reaction Mechanism Elucidation and Transition State Calculations

DFT is instrumental in studying reaction mechanisms. For instance, the synthesis of this compound, likely via a Sonogashira coupling, could be modeled to understand the reaction pathway. researchgate.netresearchgate.net This involves locating the transition state structures and calculating the activation energies for each step of the proposed mechanism. Such calculations help to validate or propose reaction pathways and to understand the factors influencing reaction rates and product selectivity. nih.gov

Conformational Analysis and Energy Landscapes

Molecules with rotatable bonds, such as the one connecting the butynol (B8639501) side chain to the quinoline ring in this compound, can exist in multiple conformations. Conformational analysis using DFT would involve systematically rotating this bond and calculating the energy of each resulting structure. This process generates a potential energy surface, or energy landscape, which identifies the most stable low-energy conformations (local and global minima) and the energy barriers between them. scielo.br

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Interactions

While DFT is excellent for static properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of a molecule over time. An MD simulation of this compound would model the movements of its atoms and its interactions with surrounding solvent molecules. This can reveal information about its conformational flexibility, how it tumbles and diffuses in solution, and the specific nature of its interactions with solvents, such as hydrogen bonding with water or protic solvents.

Quantum Chemical Calculations for Spectroscopic Property Prediction (e.g., NMR Chemical Shifts, UV-Vis Absorption)

Quantum chemical methods, particularly DFT and its time-dependent extension (TD-DFT), can predict spectroscopic properties with a good degree of accuracy.

NMR Chemical Shifts: Theoretical calculations can predict the 1H and 13C NMR chemical shifts. researchgate.net These predicted spectra can be compared with experimental data to confirm the structure of the synthesized compound. Discrepancies between calculated and experimental shifts can sometimes point to specific conformational or electronic effects. uncw.edu

UV-Vis Absorption: TD-DFT calculations are used to predict the electronic transitions that give rise to UV-Vis absorption spectra. orientjchem.org This allows for the assignment of experimental absorption bands to specific molecular orbital transitions (e.g., π→π* transitions within the quinoline ring).

Computational Approaches for Molecular Recognition and Binding Interactions

If this compound were to be investigated as a potential drug candidate or ligand, computational docking and molecular dynamics simulations would be employed. Molecular docking would predict the preferred binding orientation of the molecule within the active site of a target protein. rsc.org Subsequent MD simulations of the protein-ligand complex could then be used to assess the stability of the binding pose and to calculate the binding free energy, providing an estimate of the binding affinity.

Exploration of Bioactivity Profiles of 2 Methyl 4 Quinolin 2 Yl but 3 Yn 2 Ol Derivatives

Structure-Activity Relationship (SAR) Studies for Quinoline-Alkynyl Alcohol Derivatives

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity, guiding the design of more potent and selective therapeutic agents. mdpi.com For quinoline (B57606) derivatives, SAR studies have revealed that the nature and position of substituents on the quinoline ring, as well as the characteristics of side chains, play a pivotal role in determining their pharmacological profile. orientjchem.orgmdpi.com

Modifications to the quinoline ring system significantly affect the bioactivity of the resulting compounds. The introduction of various substituents can alter physicochemical properties such as lipophilicity, electronic distribution, and steric hindrance, which in turn influences how the molecule interacts with its biological target.

For instance, in a series of 2-arylquinolines, substitutions at the C-6 position were found to be important for cytotoxicity against various cancer cell lines, including HeLa (cervical cancer) and PC3 (prostate cancer). rsc.org The lipophilicity of the compounds, influenced by these substitutions, correlated with their cytotoxic effects. rsc.org Another study on 4-substituted quinolines highlighted that a 7-chloro group on the quinoline nucleus is often optimal for antimalarial activity, while a methyl group at position 3 can reduce activity, and an additional methyl group at position 8 may abolish it altogether. researchgate.net

In the context of antimicrobial activity, the substitution pattern on the quinoline ring is also critical. For example, in a series of quinoline-based hydroxyimidazolium hybrids, a methyl group at the C-8 position of the quinoline ring appeared to confer a significant increase in antifungal potency compared to a methyl group at the C-6 position. mdpi.com Furthermore, the introduction of a fluorine atom at position 6 of the quinoline ring has been shown to significantly enhance antibacterial activity in some series. orientjchem.org

The alkynyl (carbon-carbon triple bond) and tertiary alcohol functionalities are key features of the side chain of 2-Methyl-4-(quinolin-2-yl)but-3-yn-2-ol and are expected to significantly contribute to its biological profile. The tertiary alcohol group can participate in hydrogen bonding interactions with biological targets, a feature known to be important for the activity of some Hsp90 inhibitors. researchgate.net Specifically, the tertiary alcohol can act as a hydrogen-bond acceptor, for instance, by interacting with residues like asparagine in an enzyme's active site. researchgate.net

The propargyl moiety (a group containing a triple bond) has been incorporated into various quinoline derivatives to explore its impact on antimicrobial activity. nih.gov For example, a series of new quinoline derivatives substituted with propargyl moieties were synthesized and evaluated as potential antibacterial and antifungal agents. nih.gov

The combination of a quinoline nucleus with an alcohol-containing side chain has been a strategy in the development of antimalarial drugs like mefloquine (B1676156). nih.gov Systematic variation of the 4-position amino alcohol side chain in mefloquine analogs has shown that this side chain is critical for activity. nih.gov In a related series of 2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol derivatives, both the substitution on the quinoline ring and the nature of the alkoxy group on the propanol (B110389) side chain were found to affect antimycobacterial activity.

Investigation of Potential Antimicrobial Properties (e.g., Antibacterial, Antifungal)

Quinoline derivatives are well-documented for their broad-spectrum antimicrobial properties. nih.govbiointerfaceresearch.com This has led to the development of clinically used quinolone antibiotics. unibuc.ro Research into novel quinoline structures, including those with alkynyl alcohol side chains, continues to be an active area in the search for new agents to combat microbial infections, particularly those caused by drug-resistant pathogens. nih.govnih.gov

A variety of quinoline-2-one derivatives have demonstrated significant antibacterial action against a range of multidrug-resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov In one study, certain quinoline-2-one derivatives exhibited potent anti-MRSA activity, with one compound also showing strong antibiofilm effects. nih.gov Another study of quinoline derivatives reported promising antifungal activity against Candida species and dermatophytes, with some compounds showing selective action against specific types of fungi. nih.gov

The following table summarizes the antimicrobial activity of selected quinoline derivatives, illustrating the potential of this class of compounds.

| Compound | Organism | MIC (µg/mL) | Reference |

| Quinoline-2-one derivative 6c | S. aureus (MRSA) | - | nih.gov |

| Quinoline-2-one derivative 6l | S. aureus (MRSA) | - | nih.gov |

| Quinoline-2-one derivative 6o | S. aureus (MRSA) | - | nih.gov |

| Quinoline derivative 2 | Candida spp. | 25-50 | nih.gov |

| Quinoline derivative 3 | Candida spp. | 25-50 | nih.gov |

| Quinoline derivative 5 | Dermatophytes | 12.5-25 | nih.gov |

| Quinolinequinone QQ10 | Candida albicans | 1.22 | nih.gov |

| Quinoline-based hybrid 7b | S. aureus | 2 | mdpi.comnih.gov |

| Quinoline-based hybrid 7b | M. tuberculosis H37Rv | 10 | mdpi.comnih.gov |

| Quinoline-based hybrid 7c | Cryptococcus neoformans | 15.6 | mdpi.comnih.gov |

| Quinoline-based hybrid 7d | Cryptococcus neoformans | 15.6 | mdpi.comnih.gov |

Note: A "-" indicates that a specific MIC value was not provided in the abstract, but the compound was highlighted for its significant activity.

The mechanisms by which quinoline-based drugs exert their antimicrobial effects are varied. A primary mode of action for many quinoline antimalarials is the interference with hemoglobin digestion in the parasite's food vacuole, leading to a toxic buildup of heme. nih.govnih.govhuji.ac.il For antibacterial quinolones, a well-established mechanism is the inhibition of DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication, which leads to rapid bacterial cell death. mdpi.comunibuc.ro

For newer quinoline derivatives, research suggests other potential targets. For example, some quinoline-based compounds are thought to function as peptide deformylase (PDF) inhibitors, disrupting a critical step in bacterial protein synthesis. nih.gov Other proposed mechanisms include the disruption of the fungal cell wall and the inhibition of mycobacterial ATP synthase. mdpi.comnih.gov Some quinoline derivatives may also exert their effects by binding to DNA. mdpi.com

A significant challenge in antimicrobial therapy is the emergence of drug resistance. nih.gov Some quinoline derivatives have been investigated for their ability to overcome or circumvent existing resistance mechanisms. For instance, a parasite-encoded homolog of P-glycoprotein has been implicated in resistance to quinoline antimalarials by controlling drug accumulation within the parasite. nih.govnih.gov

In bacteria, resistance to quinolones can arise from mutations in the target enzymes (DNA gyrase and topoisomerase IV) or through increased drug efflux. mdpi.com The development of new quinoline derivatives aims to find compounds that are not affected by these resistance mechanisms. Hybrid compounds, which combine a quinoline scaffold with other pharmacophores, are one strategy being explored to develop agents with novel mechanisms of action that can bypass existing resistance. mdpi.com

Research into Potential Anticancer Activities and Cytotoxicity Mechanisms (Non-Clinical)

The quinoline scaffold is present in several anticancer drugs, and a vast number of novel quinoline derivatives have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. nih.govrsc.orgresearchgate.net These compounds have been shown to be active against a wide range of cancers, including breast, cervical, prostate, lung, and leukemia cell lines. nih.govrsc.org

The following table presents the cytotoxic activity of selected quinoline derivatives against different cancer cell lines, expressed as IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cells.

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Quinoline 13 | HeLa | 8.3 | rsc.org |

| Tetrahydroquinoline 18 | HeLa | 13.15 | rsc.org |

| Quinoline 12 | PC3 | 31.37 | rsc.org |

| Quinoline 11 | PC3 | 34.34 | rsc.org |

| Quinoline derivative D | Caco-2 | 0.93 | nih.gov |

| Quinoline derivative E | Caco-2 | 0.53 | nih.gov |

| Quinoline-containing 1,2,3-triazole (4-TCPA) | K562 | 5.95 | nih.gov |

| Quinoline-containing 1,2,3-triazole (4-TCPA) | MCF7 | 19.50 | nih.gov |

| Quinoline-containing 1,2,3-triazole (4-TCPA) | A549 | 35.70 | nih.gov |

| MJ66 | M21 (Melanoma) | ~0.033 | nih.gov |

| SC-62-16 | A375 (Melanoma) | 1.36 | mdpi.com |

The anticancer activity of quinoline derivatives is often associated with their ability to induce apoptosis (programmed cell death) and arrest the cell cycle in cancer cells. researchgate.net For example, a study on 4-substituted quinolines found that the most cytotoxic derivatives induced caspase-dependent apoptosis, which was associated with the dissipation of the mitochondrial membrane potential and the generation of reactive oxygen species (ROS). biointerfaceresearch.com Another study showed that certain quinolone and quinoline derivatives induced apoptosis in the S phase or G2 phase of the cell cycle through DNA intercalation. researchgate.net

The antitumor mechanisms of quinoline derivatives are diverse and involve targeting multiple cellular pathways. nih.govbrieflands.com These include the inhibition of crucial enzymes like topoisomerases, which are involved in DNA replication and repair, and the inhibition of tubulin polymerization, which disrupts the formation of the mitotic spindle and halts cell division. nih.gov Other targeted pathways include the inhibition of protein kinases such as c-Met kinase, epidermal growth factor receptor (EGFR), and vascular endothelial growth factor (VEGF) receptor, which are often dysregulated in cancer. nih.gov Some quinoline derivatives have also been shown to act as DNA methyltransferase (DNMT) inhibitors, which can lead to the re-expression of tumor suppressor genes. mdpi.com Furthermore, some quinolines have been found to inhibit P-glycoprotein, a transporter protein that contributes to multidrug resistance in cancer cells. nih.gov

Exploration of Cellular Targets and Pathways

A definitive understanding of the cellular targets and pathways modulated by this compound is currently unavailable. Research on other quinoline derivatives has identified a multitude of cellular targets, including DNA topoisomerases, protein kinases, and enzymes involved in metabolic pathways. mdpi.comnih.gov For instance, certain quinolinol small molecules have been shown to induce cancer cell death by targeting multiple pathways, including the degradation of key cellular proteins. mdpi.com However, without empirical data, it is impossible to assert that this compound interacts with these or any other specific cellular components.

In Vitro Assays and Cell Line Studies

Comprehensive in vitro assays and studies on various cell lines are essential to determine the cytotoxic, cytostatic, or other biological effects of a novel compound. While numerous studies have employed such methods to evaluate the anti-inflammatory and anticancer potential of various quinoline derivatives, no such research has been published for this compound. researchgate.netnih.gov The scientific community awaits studies that would expose this compound to different human cancer cell lines or primary cells to assess its potential therapeutic or toxic effects.

Exploration of Other Pharmacological Activities (e.g., Antimalarial, Antiviral) of Quinoline Derivatives

The quinoline core is famously associated with potent antimalarial activity, a property that has been harnessed for decades. biointerfaceresearch.comrsc.org Synthetic quinoline derivatives have been a critical tool in the fight against malaria, with compounds like chloroquine (B1663885) interfering with the parasite's life cycle. biointerfaceresearch.com Furthermore, the structural framework of quinoline has been explored for antiviral, antibacterial, and antifungal properties. nih.govnih.gov Some quinoline derivatives have shown promise as antimycobacterial agents, highlighting the broad spectrum of antimicrobial potential within this class of compounds. nih.gov While it is plausible that this compound could exhibit some of these activities, this remains to be experimentally verified.

Enzyme Inhibition Studies and Ligand-Target Interactions

Enzyme inhibition is a common mechanism of action for many therapeutic agents. Quinoline derivatives have been investigated as inhibitors of various enzymes, including lipoxygenase (LOX) and monoamine oxidase. mdpi.comnih.gov For example, certain 4-hydroxy-2-quinolinone derivatives have demonstrated significant LOX inhibitory activity, suggesting anti-inflammatory potential. mdpi.com The study of ligand-target interactions through techniques like in silico docking can provide insights into how a compound might bind to an enzyme's active site. mdpi.com However, no enzyme inhibition studies or computational modeling of ligand-target interactions have been performed for this compound.

Advanced Applications and Future Research Directions

Development as Molecular Probes and Fluorescent Tags

The inherent photophysical properties of the quinoline (B57606) ring make it an attractive scaffold for the development of fluorescent probes. nih.govresearchgate.net Quinoline and its derivatives are known to be fluorescent, with the nitrogen atom serving as a potential site for monitoring molecular interactions through changes in fluorescence. nih.govscielo.br The fluorescence intensity of quinolines can be significantly enhanced upon protonation of the heterocyclic nitrogen, a property that can be exploited for sensing pH changes or acidic environments. rsc.orgresearchgate.net

The 2-Methyl-4-(quinolin-2-yl)but-3-yn-2-ol scaffold is particularly well-suited for this application. The quinoline core acts as the fluorophore, while the terminal alkyne group provides a reactive handle for conjugation to biomolecules or other targets of interest through highly efficient reactions like copper-catalyzed azide-alkyne cycloaddition ("click chemistry"). This allows for the rational design of highly specific fluorescent tags. Furthermore, the photophysical properties, such as absorption and emission wavelengths, can be fine-tuned by modifying substituents on the quinoline ring, enabling the creation of probes for a wide range of biological and analytical applications. nih.govresearchgate.net

| Quinoline Derivative | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Solvent |

| Quinoline 8a | 230-320 | ~400 | Dichloromethane |

| Quinoline 8b | 230-320 | ~400 | Dichloromethane |

| Quinoline 8c | 230-320 | ~400 | Dichloromethane |

| Quinoline 8d | 230-320 | ~400 | Dichloromethane |

| Quinoline 8e | 230-320 | ~400 | Dichloromethane |

This table presents photophysical data for a series of quinoline derivatives, illustrating the characteristic fluorescence of the quinoline scaffold. Data sourced from scielo.br.

Application in Materials Science, Optoelectronics, and Functional Polymers

Quinoline-based polymers are gaining attention in materials science due to their thermal stability and unique optoelectronic properties. nih.govacs.org Fully aromatic polyquinolines exhibit high decomposition temperatures, making them suitable for high-performance applications. acs.org The incorporation of a quinoline moiety into a polymer backbone can impart desirable characteristics such as luminescence and electron-accepting capabilities, which are valuable for the development of optoelectronic devices like organic light-emitting diodes (OLEDs). researchgate.netscielo.br

The structure of this compound, featuring a polymerizable alkyne group, makes it a promising monomer for creating novel functional polymers. The alkyne can participate in various polymerization reactions, leading to materials where the rigid, planar, and electronically active quinoline units are regularly incorporated into the polymer chain. Such polymers could find use in advanced materials, including soluble and processable polymers for thin-film electronics and sensors. acs.org

Role as Key Intermediates in the Synthesis of Complex Natural Products and Pharmaceuticals

The quinoline nucleus is a "privileged scaffold" in medicinal chemistry, forming the core of numerous natural alkaloids and synthetic pharmaceuticals with a wide spectrum of biological activities. mdpi.comorientjchem.orgrsc.org Similarly, simple alkynols like 2-methylbut-3-yn-2-ol are important industrial intermediates for the synthesis of products such as vitamins and fragrances. oecd.orgwikipedia.org

This compound merges these two valuable structural motifs, positioning it as a highly strategic building block for the synthesis of complex molecules. The alkyne functionality is exceptionally versatile, serving as a linchpin for constructing molecular complexity through reactions such as:

Sonogashira coupling: To form carbon-carbon bonds with aryl or vinyl halides.

Click Chemistry: For efficient ligation with azide-containing molecules.

Cycloadditions: To construct new heterocyclic or carbocyclic rings.

Hydration/Reduction: To access different functional groups.

This synthetic versatility allows chemists to use this compound as a key intermediate to access novel analogues of existing drugs or to build entirely new, complex molecular architectures for pharmaceutical discovery. nih.govnih.gov

Emerging Methodologies for Chemical Synthesis and Derivatization

The synthesis of the quinoline core has evolved significantly from classical methods to more efficient and environmentally benign modern strategies. Emerging methodologies focus on atom economy, reduced reaction times, and the use of less hazardous reagents. acs.org

| Synthetic Method | Description | Key Features | References |

| Friedländer Annulation | Condensation of an o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. | High versatility; can be catalyzed by acid, base, or metal complexes. Modern variations use microwave heating or green catalysts. | mdpi.comnih.govmdpi.com |

| Multicomponent Reactions (MCRs) | One-pot reactions where three or more reactants combine to form a single product, incorporating most atoms of the starting materials. | High atom economy, operational simplicity, and ability to generate structural diversity quickly. | rsc.orgnih.gov |

| Metal-Catalyzed C-H Activation | Direct functionalization of C-H bonds on an aniline (B41778) precursor followed by annulation with an alkyne or other coupling partner. | High regioselectivity and efficiency; avoids pre-functionalization of starting materials. | mdpi.comorganic-chemistry.orgrsc.org |

| Nanocatalyzed Synthesis | Use of metallic or metal oxide nanoparticles as recyclable catalysts for quinoline synthesis. | Green chemistry approach, high yields, catalyst recyclability, and mild reaction conditions. | acs.orgnih.gov |

Once the this compound scaffold is synthesized, its derivatization can be achieved through various modern chemical transformations. The quinoline ring can be further functionalized using C-H activation strategies, rsc.org while the propargyl alcohol unit offers a wealth of possibilities for modification, including substitution of the hydroxyl group and a wide array of alkyne-specific reactions.

Prospects for Rational Design of New Chemical Entities based on the this compound Scaffold

Rational design is a key strategy in modern drug discovery, where a molecular scaffold with known biological relevance is systematically modified to create new chemical entities with improved properties. nih.govmdpi.com The quinoline framework is an ideal starting point for such endeavors due to its established importance as a pharmacophore. orientjchem.orgnih.gov

The this compound scaffold provides three distinct points for diversification in a rational design campaign:

The Quinoline Ring: Substituents can be introduced at various positions to modulate electronic properties, solubility, and interactions with biological targets. orientjchem.org

The Alkyne Bond: This can be transformed into other functional groups (alkene, alkane, ketone) or used as a rigid linker to connect to other pharmacophores.

The Hydroxyl Group: Can be esterified, etherified, or replaced to alter polarity and hydrogen bonding capacity.

By systematically exploring these modifications, researchers can fine-tune the molecule's structure-activity relationship (SAR) to develop potent and selective agents for specific therapeutic targets. researchgate.netijprajournal.com This approach accelerates the discovery of new drug candidates by focusing on a proven molecular framework. researchgate.netnih.gov

Integration with High-Throughput Screening and Combinatorial Chemistry Approaches

High-Throughput Screening (HTS) allows for the rapid testing of vast numbers of compounds to identify those with activity against a specific biological target. nih.gov This process relies on the availability of large and diverse chemical libraries, which are often generated using combinatorial chemistry. nih.gov

The this compound scaffold is an excellent substrate for building combinatorial libraries. The terminal alkyne is particularly amenable to parallel synthesis using click chemistry. A library of diverse azide-containing building blocks can be reacted with the scaffold in a microplate format, rapidly generating a large library of triazole-containing quinoline derivatives. Each compound in the library would share the core quinoline structure but differ in the appended group, allowing for a systematic exploration of a defined chemical space. Such libraries can then be subjected to HTS to identify lead compounds for various therapeutic areas, a strategy that has proven successful for discovering other quinoline-based bioactive molecules. plos.orgmdpi.com

常见问题

Q. What are the primary synthetic routes for 2-Methyl-4-(quinolin-2-yl)but-3-yn-2-ol, and how do reaction parameters affect yield?

The compound is typically synthesized via palladium/copper-catalyzed alkyne coupling reactions. For example, a PdCl₂(PPh₃)₂/CuI catalytic system with toluene as a solvent and DBU as a base achieved 81% yield under reduced pressure (98°C, 0.2 mmHg) . Alternative routes include ruthenium-catalyzed hydrogenation, though yields vary (e.g., 45% for unsaturated derivatives) . Key parameters include catalyst loading, temperature, and base selection. Optimizing stoichiometry (e.g., 1.1 eq of alkyne alcohol) and purification via reduced-pressure distillation can improve efficiency.

Q. Which spectroscopic techniques are critical for characterizing this compound, and how should data be interpreted?

Infrared (IR) spectroscopy identifies alkyne (C≡C) stretches (~2242 cm⁻¹) and hydroxyl groups (~3357 cm⁻¹) . Nuclear magnetic resonance (NMR) resolves quinolyl proton environments (e.g., aromatic protons at δ 7.3–8.5 ppm) and tertiary alcohol signals (δ 1.5–1.7 ppm for methyl groups) . High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+Na]⁺ at m/z 256) . Cross-validation with literature data and computational simulations (e.g., DFT) is recommended to resolve discrepancies.

Q. What safety protocols are essential when handling this compound and its intermediates?

Toxic NOₓ fumes may form during decomposition . Use fume hoods, protective gear (gloves, masks), and inert atmospheres for reactive steps. Waste must be segregated and processed by certified facilities . For intermediates like nitro derivatives, monitor thermal stability and avoid shock-sensitive conditions .

Advanced Research Questions

Q. How can catalytic systems be optimized for stereoselective synthesis of this compound?

Bimetallic Pd/Cu systems enhance alkyne coupling efficiency by stabilizing π-complex intermediates. DBU (1,8-diazabicycloundec-7-ene) improves base strength, reducing side reactions . For enantioselective variants, chiral ligands (e.g., BINAP) or organocatalysts (e.g., fluorocyclization agents) can introduce stereocenters . Kinetic studies (e.g., variable-temperature NMR) help identify rate-limiting steps.

Q. What strategies address contradictions in reaction yields between reported methods?

Discrepancies may arise from impurity profiles (e.g., nitrophenyl byproducts ) or solvent effects. Conduct control experiments with purified starting materials and replicate conditions (e.g., microwave-assisted vs. traditional heating ). Statistical design of experiments (DoE) can isolate critical factors (e.g., temperature, catalyst aging). Triangulate data with GC-MS and HPLC to quantify byproducts .

Q. How does this compound serve as a precursor in natural product synthesis?

The quinolyl alkyne moiety enables click chemistry for bioconjugation or macrocycle assembly . In the total synthesis of (+)-Aberrarone, analogous propargyl alcohols undergo cyclization to form polycyclic terpenes . Functionalization via oxidation (e.g., Corey-Fuchs) or Sonogashira coupling extends utility in drug discovery .

Q. What computational tools validate the compound’s reactivity in complex systems?

Density functional theory (DFT) calculates transition-state energies for alkyne insertion steps . Molecular docking predicts interactions with biological targets (e.g., enzymes or DNA). Quantitative structure-property relationship (QSPR) models correlate substituent effects with solubility or stability .

Data Integrity & Reproducibility

Q. How can researchers ensure reproducibility in synthetic protocols?

Document exact reagent grades (e.g., anhydrous solvents, catalyst lot numbers) and equipment (e.g., microwave wattage). Publish detailed spectral data (e.g., HRMS, ¹H/¹³C NMR) and chromatograms . Share raw data repositories for peer validation. For air/moisture-sensitive steps, specify glovebox or Schlenk line use .

Q. What methodologies resolve conflicting bioactivity data in pharmacological studies?

Use orthogonal assays (e.g., enzymatic vs. cell-based) to confirm target engagement. For cytotoxicity, compare with structurally related controls (e.g., 2-methyl-4-quinolinol derivatives ). Metabolite profiling (LC-MS/MS) identifies degradation products that may skew results.

Applications in Material Science

Q. How is this compound utilized in deuterated liquid crystal synthesis?

The alkyne group enables incorporation into mesogenic cores via Huisgen cycloaddition. Deuterated analogs enhance NMR resolution in lipid bilayer studies . Silane-protected intermediates (e.g., trimethylsilyl ethynyl derivatives) improve solubility for thin-film deposition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。